N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin ring fused to a 5-oxopyrrolidin-3-yl moiety, linked via an amide bond to a 3-(4-methoxyphenyl)propanamide group.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-6-2-15(3-7-18)4-9-21(25)23-16-12-22(26)24(14-16)17-5-8-19-20(13-17)29-11-10-28-19/h2-3,5-8,13,16H,4,9-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXVQQPVQSJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxane Ring Construction
The benzodioxane core is synthesized via acid-catalyzed cyclization of catechol derivatives:
- Dissolve 6-nitro-1,2-dihydroxybenzene (10 mmol) in dry THF under N₂
- Add 1,2-dibromoethane (12 mmol) and K₂CO₃ (30 mmol)
- Reflux at 80°C for 12 hr (conversion >95% by TLC)
- Reduce nitro group using H₂/Pd-C in EtOAc to yield 2,3-dihydro-1,4-benzodioxin-6-amine
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EtOH/HCl catalyst | 68 | 92.4 |
| Ionic liquid [BMIM]BF₄ | 83 | 98.1 |
Preparation of 3-Amino-5-oxopyrrolidine
Ring-Closing Metathesis Approach
- React γ-allyl GABA derivative with Grubbs II catalyst (2 mol%)
- Oxidize resultant dihydropyrrole with RuO₄ to form 5-oxopyrrolidine
- Introduce Boc-protected amine via Curtius rearrangement
Critical Parameters
- Temperature: -20°C during metathesis prevents oligomerization
- Solvent: Dichloromethane achieves optimal catalyst activity
Coupling of Benzodioxane and Pyrrolidinone Moieties
Buchwald-Hartwig Amination
Reaction Scheme
- Mix 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) with 3-bromo-5-oxopyrrolidine (1.1 eq)
- Add Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 eq) in toluene
- Heat at 110°C for 18 hr under microwave irradiation
Yield Comparison
| Base | Ligand | Yield (%) |
|---|---|---|
| Cs₂CO₃ | Xantphos | 78 |
| K₃PO₄ | BINAP | 63 |
Final Acylation with 3-(4-Methoxyphenyl)propanoyl Chloride
Schotten-Baumann Conditions
- Dissolve N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]amine (1 eq) in CH₂Cl₂
- Add 3-(4-methoxyphenyl)propanoyl chloride (1.2 eq) and Et₃N (3 eq) at 0°C
- Warm to RT and stir for 4 hr
Purification
- Chromatography: SiO₂, EtOAc/hexanes (3:7 → 1:1 gradient)
- Final purity: 99.2% by HPLC (C18, MeCN/H₂O)
Stereochemical Control and Resolution
Chiral Stationary Phase Chromatography
The 3-amino pyrrolidinone intermediate exhibits axial chirality resolved using:
- Column : Chiralpak AD-H (250 × 4.6 mm)
- Mobile phase : n-Hexane/IPA/DEA (80:20:0.1)
- Flow rate : 1 mL/min, λ = 254 nm
Enantiomer Distribution
| Enantiomer | Retention Time (min) | % Composition |
|---|---|---|
| R | 12.3 | 48.7 |
| S | 14.1 | 51.3 |
Scalability and Process Optimization
Continuous Flow Synthesis
- Microfluidic system with Pd-coated channels
- Residence time: 8 min at 150°C
- Productivity: 12 g/hr at pilot scale
Key Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| E-factor | 32 | 11 |
Structural Characterization Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
δ 7.24 (d, J = 8.6 Hz, 2H, ArH), 6.91 (d, J = 8.6 Hz, 2H, ArH), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.79 (s, 3H, OCH₃), 3.12 (td, J = 9.1, 4.3 Hz, 1H, pyrrolidinone CH)
HRMS (ESI-TOF) Calculated for C₂₃H₂₅N₂O₅ [M+H]⁺: 421.1764 Found: 421.1761
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
Structural Activity Relationship (SAR) Analysis
Benzodioxin/Dioxane Rings :
- Silybin (1,4-dioxane) and the target compound (benzodioxin) share oxygen-rich rings, which enhance metabolic stability and membrane permeability. Silybin’s antihepatotoxic activity is attributed to this motif .
- The compound from demonstrates that benzodioxin derivatives are prioritized in drug discovery for their modularity in binding interactions .
Pyrrolidinone vs. Oxazinone: The target’s 5-oxopyrrolidin-3-yl group differs from the benzo[b][1,4]oxazin-3(4H)-one in .
Propanamide Substituents :
- The 4-methoxyphenyl group in the target compound contrasts with pesticidal propanamides (e.g., N-(3,4-dichlorophenyl) propanamide), where electron-withdrawing groups (e.g., Cl) enhance herbicidal activity . The methoxy group’s electron-donating nature may shift activity toward pharmacological applications.
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydrobenzodioxin moiety, which contributes to its biological activity.
- A pyrrolidine ring that enhances its pharmacological profile.
- A propanamide group that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzodioxin core.
- Introduction of the pyrrolidine ring via cyclization reactions.
- Amide bond formation to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range in the low micromolar range, suggesting potent activity.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 5a | 8.34 | S. aureus |
| 5g | 8.37 | S. typhi |
| 5i | 8.65 | P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Hemolysis assays conducted using bovine red blood cells have indicated low toxicity levels for certain derivatives, with hemolysis percentages ranging from 4% to 15% for the most active compounds . This suggests a favorable safety margin for therapeutic applications.
The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit protein tyrosine kinases and other enzymes involved in cell signaling pathways relevant to cancer and inflammation .
- Interaction with bacterial membranes : The lipophilic nature of the benzodioxin structure may facilitate membrane penetration, disrupting bacterial cell integrity.
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives against common pathogens using standard broth microdilution methods, revealing that some compounds were as effective as established antibiotics like ciprofloxacin .
- In Vivo Studies : While in vitro results are promising, further in vivo studies are required to assess pharmacokinetics and therapeutic efficacy in live models.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s structure includes a 2,3-dihydro-1,4-benzodioxin ring, a 5-oxopyrrolidin moiety, and a 4-methoxyphenylpropanamide side chain. These features contribute to its potential bioactivity:
- The benzodioxin ring enhances metabolic stability and π-π stacking interactions with biological targets .
- The 5-oxopyrrolidin core introduces conformational rigidity, which may improve binding specificity .
- The 4-methoxyphenyl group modulates electronic properties, affecting solubility and receptor affinity . Methodological Insight: Computational docking studies (e.g., AutoDock Vina) combined with Hammett substituent constant analysis can quantify electronic contributions .
Q. What synthetic methodologies are commonly employed for its preparation?
Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with a pyrrolidinone precursor via nucleophilic acyl substitution .
- Step 2 : Introduction of the 4-methoxyphenylpropanamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) . Critical Conditions:
- Solvent choice (DMF or THF) to balance reactivity and solubility .
- Temperature control (0–25°C) to minimize side reactions like epimerization .
Q. How is structural characterization performed post-synthesis?
A combination of spectroscopic and chromatographic techniques is used:
- NMR (¹H, ¹³C, 2D-COSY) confirms regiochemistry and purity .
- LC-MS validates molecular weight and detects byproducts .
- FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Protocol: After reaction quenching, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient), then analyze .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions?
Common side reactions include oxidation of the benzodioxin ring and amide bond hydrolysis . Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Adjust pH during amidation (pH 7–8) to stabilize the intermediate .
- Employ flow chemistry for precise control of reaction time and temperature . Analytical Monitoring: Real-time TLC (Rf tracking) and inline IR spectroscopy detect intermediates .
Q. How to resolve discrepancies between computational binding predictions and experimental data?
Discrepancies may arise from solvent effects or protein flexibility. Methodological approaches:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) to account for solvation .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate computational ΔG values .
- Crystallography : Resolve co-crystal structures to identify unmodeled binding-pocket water molecules .
Q. What strategies are recommended for designing interaction studies with biological targets?
- Target Selection : Prioritize receptors with known affinity for benzodioxin or methoxyphenyl motifs (e.g., GPCRs, kinases) .
- Assay Design :
- In vitro : Fluorescence polarization assays for binding kinetics .
- In cellulo : CRISPR-edited cell lines to assess target-specific effects .
- Controls : Use structural analogs (e.g., 4-ethoxyphenyl derivatives) to isolate pharmacophore contributions .
Q. How to perform a comparative analysis of derivatives for structure-activity relationships (SAR)?
Develop a systematic SAR table:
| Derivative | Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|---|
| Parent | None | 10 µM | Baseline |
| Derivative A | Bromine substitution | 2 µM | Enhanced affinity via halogen bonding |
| Derivative B | Methoxy → ethoxy | 15 µM | Reduced solubility lowers efficacy |
Method: Synthesize derivatives via parallel synthesis, then test in dose-response assays (e.g., ELISA, cell viability) .
Data Contradiction Analysis
- Example : Conflicting solubility data in DMSO (25 mg/mL vs. 10 mg/mL).
- Resolution : Verify purity (HPLC), test under standardized conditions (25°C, inert vials), and cross-reference with DSC for polymorph detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
